molecular formula C27H18Cl2N2O2 B306041 2-amino-4-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-4H-benzo[h]chromene-3-carbonitrile

2-amino-4-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-4H-benzo[h]chromene-3-carbonitrile

Cat. No. B306041
M. Wt: 473.3 g/mol
InChI Key: MXMHIQFIZWLBKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-4H-benzo[h]chromene-3-carbonitrile is a synthetic compound that belongs to the family of benzo[h]chromene derivatives. It is commonly referred to as DCBCB, and it has been the subject of scientific research due to its potential applications in the field of medicine.

Mechanism of Action

DCBCB exerts its pharmacological effects by inhibiting the activity of various enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that cause inflammation. DCBCB also inhibits the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and physiological effects:
DCBCB has been shown to exhibit various biochemical and physiological effects in scientific research studies. It has been found to decrease the levels of inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). DCBCB has also been found to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using DCBCB in lab experiments include its synthetic nature, which allows for precise control over the chemical structure and purity of the compound. DCBCB is also relatively stable and can be stored for long periods of time. However, the limitations of using DCBCB in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the scientific research of DCBCB. One potential direction is the development of DCBCB-based drugs for the treatment of various inflammatory and neurodegenerative disorders. Another direction is the investigation of the potential use of DCBCB in combination with other drugs or therapies to enhance its therapeutic effects. Further research is also needed to determine the safety and efficacy of DCBCB in humans.

Synthesis Methods

The synthesis of DCBCB involves the reaction of 3,4-dichlorobenzyl alcohol with 4-hydroxybenzaldehyde in the presence of a base catalyst to form 4-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-4H-benzo[h]chromen-3-ol. This intermediate compound is then converted to DCBCB by reacting it with acetic anhydride and ammonium acetate in the presence of a catalyst.

Scientific Research Applications

DCBCB has been found to exhibit potential therapeutic effects in various scientific research studies. It has been shown to possess anti-inflammatory, anti-tumor, and anti-cancer properties. DCBCB has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Product Name

2-amino-4-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-4H-benzo[h]chromene-3-carbonitrile

Molecular Formula

C27H18Cl2N2O2

Molecular Weight

473.3 g/mol

IUPAC Name

2-amino-4-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-4H-benzo[h]chromene-3-carbonitrile

InChI

InChI=1S/C27H18Cl2N2O2/c28-23-12-5-16(13-24(23)29)15-32-19-9-6-18(7-10-19)25-21-11-8-17-3-1-2-4-20(17)26(21)33-27(31)22(25)14-30/h1-13,25H,15,31H2

InChI Key

MXMHIQFIZWLBKE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=CC=C(C=C4)OCC5=CC(=C(C=C5)Cl)Cl)C#N)N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=CC=C(C=C4)OCC5=CC(=C(C=C5)Cl)Cl)C#N)N

Origin of Product

United States

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